molecular formula C12H20O B128954 1-Adamantaneethanol CAS No. 6240-11-5

1-Adamantaneethanol

Cat. No. B128954
CAS RN: 6240-11-5
M. Wt: 180.29 g/mol
InChI Key: ZBIDZPHRNBZTLT-UHFFFAOYSA-N
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Patent
US04328234

Procedure details

A mixture of hydrobromic acid (26.2 g, 48%), concentrated sulphuric acid (10.82 g), and 2-(adamantan-1-yl)ethanol (10.82 g, 0.06 mol) was stirred and heated under reflux for 6 h. After cooling, water (60 ml) was added to the reaction mixture and the mixture was shaken. The organic layer was separated, and was then extracted with ether (3×100 ml). The extracts were combined, washed with water (1×20 ml) and with sodium carbonate solution (20 ml, 10% w/v) and the ether solution was then dried (MgSO4). The ether solution was concentrated under reduced pressure to give a solid, which was recrystallised from aqueous ethanol, to afford 1-(adamantan-1-yl)-2-bromoethane as white plates, m.p. 71°-72°.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
10.82 g
Type
reactant
Reaction Step One
Quantity
10.82 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].S(=O)(=O)(O)O.[C:7]12([CH2:17][CH2:18]O)[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH2:8]1)[CH2:14]2>O>[C:7]12([CH2:17][CH2:18][Br:1])[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH2:8]1)[CH2:14]2

Inputs

Step One
Name
Quantity
26.2 g
Type
reactant
Smiles
Br
Name
Quantity
10.82 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10.82 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CCO
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture was shaken
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ether (3×100 ml)
WASH
Type
WASH
Details
washed with water (1×20 ml) and with sodium carbonate solution (20 ml, 10% w/v)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution was then dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The ether solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallised from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.